2-(3-Chlorophenyl)quinazoline
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Overview
Description
2-(3-Chlorophenyl)quinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with substituted benzylamines. One common method includes the cyclization of 2-aminobenzylamine with 3-chlorobenzaldehyde under acidic conditions, followed by oxidation to form the quinazoline ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the 3-chlorophenyl group onto the quinazoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines with different functional groups .
Scientific Research Applications
2-(3-Chlorophenyl)quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . By binding to the active site of these enzymes, this compound disrupts their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, including receptors and ion channels, contributing to its diverse biological effects .
Comparison with Similar Compounds
Quinazoline: The parent compound of 2-(3-Chlorophenyl)quinazoline, which lacks the chlorine substitution on the phenyl ring.
2-Phenylquinazoline: A similar compound with a phenyl group instead of a 3-chlorophenyl group.
4-Chloroquinazoline: A quinazoline derivative with a chlorine atom at the 4-position instead of the 3-position.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C14H9ClN2 |
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Molecular Weight |
240.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)quinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H |
InChI Key |
OATQXOAPGNYVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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